

Detecting Cephapirin Residues in Milk: An LC-MS/MS Application Note and Protocol

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Compound of Interest

Compound Name: Cephapirin

Cat. No.: B13393267

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Introduction

Cephapirin is a first-generation cephalosporin antibiotic extensively used in veterinary medicine, particularly for treating mastitis in dairy cattle. The presence of antibiotic residues like Cephapirin in milk is a significant concern for food safety, as it can lead to allergic reactions in consumers and contribute to the development of antibiotic resistance.[1] Consequently, regulatory bodies have established maximum residue limits (MRLs) for Cephapirin in milk, necessitating sensitive and reliable analytical methods for routine monitoring. This document provides a detailed application note and protocol for the determination of Cephapirin residues in bovine milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, selectivity, and accuracy, making it suitable for regulatory compliance testing and research applications.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance data of the LC-MS/MS method for Cephapirin detection in milk, as established in various validation studies.

Table 1: Method Performance Characteristics

Parameter	Value	Reference
Limit of Detection (LOD)	0.8 ng/mL	[2]
Limit of Quantification (LOQ)	4.02 µg/kg	[3][4]
Linearity (R ²)	0.9812 - 0.9896	[5]
Recovery	84.53 - 95.70 %	[5]
Relative Standard Deviation (RSD)	< 17.25 %	[5]

Table 2: Mass Spectrometry Parameters for Cephapirin Detection

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitoring Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	Varies by adduct (e.g., [M+H] ⁺ , [M+Na] ⁺)
Product Ions (m/z)	Specific fragments for quantification and confirmation
Collision Energy	Optimized for specific transitions

Experimental Protocols

This section details the step-by-step methodology for the analysis of Cephapirin residues in milk.

Materials and Reagents

- Cephapirin analytical standard
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC or LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- EDTA-McIlvaine buffer or Phosphate buffer
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3][5]

Sample Preparation

The sample preparation procedure is critical for removing matrix interferences and concentrating the analyte of interest.

- Extraction:
 - To a known volume of milk sample (e.g., 5 mL), add an extraction solvent. Common extraction solutions include acetonitrile or a buffer solution like EDTA-McIlvaine or phosphate buffer.[2][3][5]
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
 - Centrifuge the sample at 4000 rpm for 20 minutes at 4°C to separate the precipitated proteins and fat.[5]
 - Collect the supernatant for the next step.
- Solid-Phase Extraction (SPE) Clean-up:
 - Condition an SPE cartridge (e.g., Oasis HLB) by passing 3 mL of methanol followed by 2 mL of water.[5]
 - Load the supernatant from the extraction step onto the conditioned SPE cartridge.
 - Wash the cartridge with 4 mL of water to remove polar interferences.[5]
 - Dry the cartridge under vacuum for 20 minutes.[5]
 - Elute the Cephapirin residues from the cartridge using 3 mL of methanol.[5]

- Final Sample Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.[5]
 - Reconstitute the dry residue in a suitable volume (e.g., 250 µL) of the initial mobile phase. [5]
 - Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).[5]
 - Mobile Phase A: 0.1% Formic acid in water.[3]
 - Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3][5]
 - Flow Rate: 0.5 mL/min.[3]
 - Injection Volume: 10 µL.[3]
 - Column Temperature: 40°C.[3][6]
 - Gradient Elution: A gradient program should be optimized to ensure good separation of Cephapirin from any matrix components.
- Mass Spectrometry (MS/MS) Conditions:
 - Ion Source: Electrospray Ionization (ESI) in positive ion mode.[2]
 - Scan Type: Multiple Reaction Monitoring (MRM).[1]
 - MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for Cephapirin for quantification and confirmation, in accordance with regulatory guidelines like Commission Decision 2002/657/EC.[5][7]

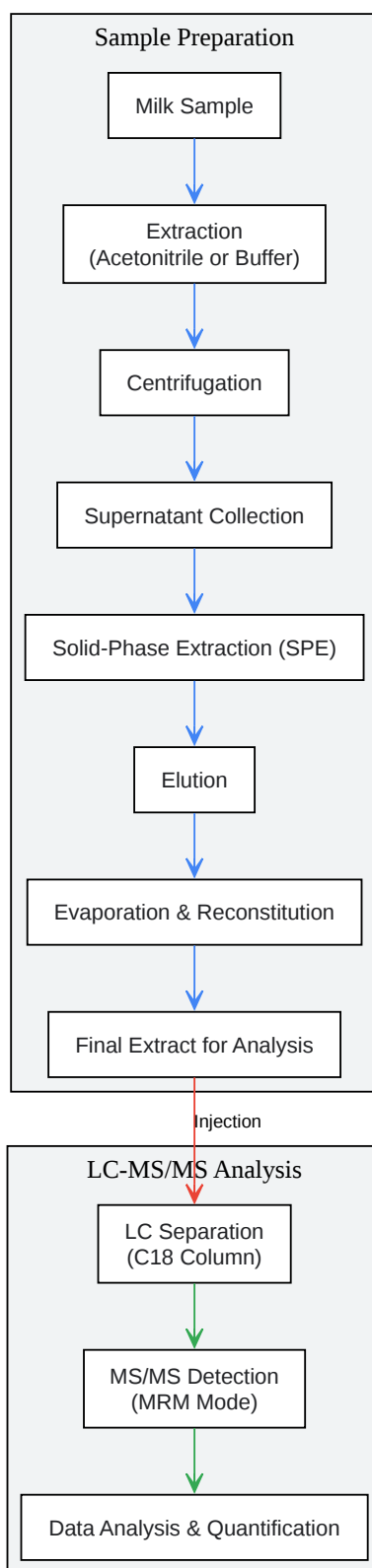
- Instrument parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Data Analysis and Quantification

- Cephapirin is identified by comparing the retention time and the ratio of the two selected MRM transitions in the sample with those of a known standard.
- Quantification is typically performed using an external calibration curve prepared by fortifying blank milk samples with known concentrations of the Cephapirin standard.

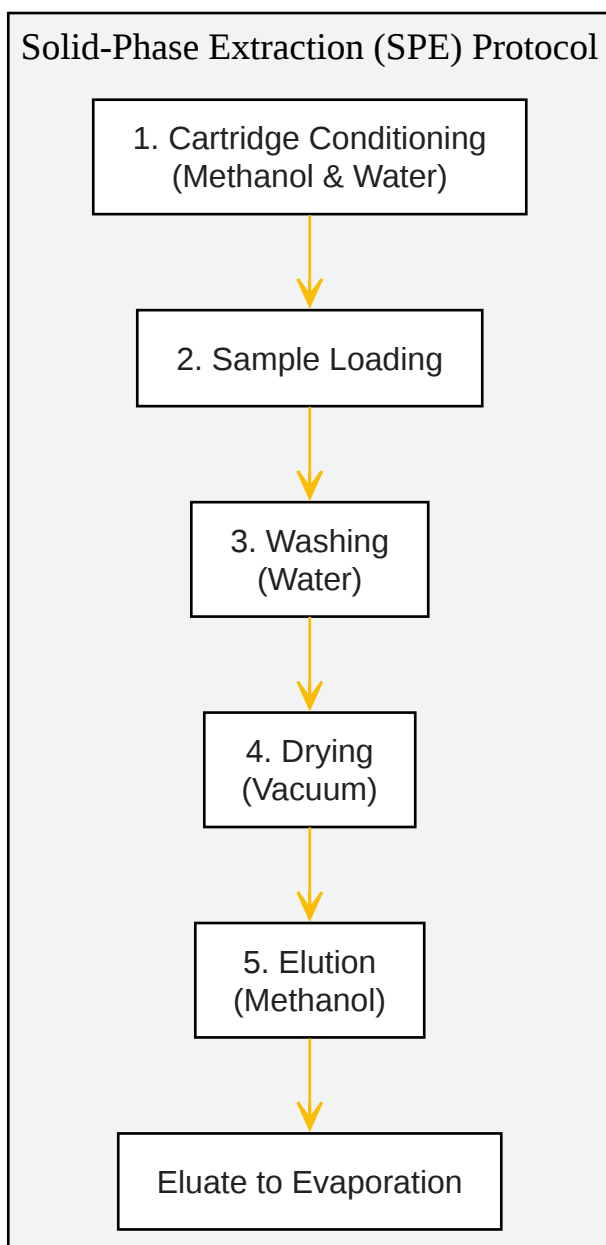
Visualizations

The following diagrams illustrate the key workflows in the LC-MS/MS method for Cephapirin detection.



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Caption: Experimental workflow for Cephapirin residue analysis in milk.



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Caption: Detailed steps of the Solid-Phase Extraction (SPE) clean-up.

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